3,5-Dichloro-4-(phenylmethoxy)phenol
Description
Contextualization of 3,5-Dichloro-4-(phenylmethoxy)phenol within the Class of Substituted Phenolic Ethers
This compound is a specific example of a substituted phenolic ether. Its structure features a central phenol (B47542) ring with two chlorine atoms at positions 3 and 5, and a benzyloxy group (phenylmethoxy) at position 4. This compound belongs to the broader family of aromatic ethers, which are compounds containing an oxygen atom connected to two organic groups, at least one of which is an aryl group. ksu.edu.sa
The key structural features of this compound—the phenolic hydroxyl group, the dichloro substitution pattern, and the benzyl (B1604629) ether linkage—make it a versatile chemical intermediate. myskinrecipes.com The phenolic hydroxyl provides a site for further reactions, while the chlorine atoms enhance its potential antimicrobial properties. myskinrecipes.com The benzyl ether group is a common protecting group in organic synthesis, which can be selectively removed, allowing for further chemical modifications. myskinrecipes.com This combination of functional groups positions the compound as a valuable building block in medicinal chemistry and agrochemical synthesis for the preparation of novel bioactive compounds. myskinrecipes.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 186805-79-8 |
| Molecular Formula | C₁₃H₁₀Cl₂O₂ |
| Molecular Weight | 269.13 g/mol |
| Synonym | Not widely available |
Data sourced from public chemical databases. myskinrecipes.com
Academic Research Significance of Phenolic Derivatives as Chemical Scaffolds and Intermediates
Phenolic derivatives, including halogenated phenolic ethers, are of paramount importance in academic and industrial research, primarily serving as chemical scaffolds and synthetic intermediates. A chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The phenolic scaffold is prevalent in numerous natural and synthetic compounds known for a wide range of biological activities, including antioxidant and antimicrobial properties. nih.gov
In medicinal chemistry, phenolic compounds are integral to the design of new therapeutic agents. researchgate.net Their ability to engage in hydrogen bonding and other non-covalent interactions makes them effective pharmacophores for targeting enzymes and receptors. mdpi.com The synthesis of hybrid molecules that link a phenolic scaffold with other active pharmacophores, such as quinazolin-4-one, has been explored to enhance biological effects like antioxidant activity. nih.gov
Furthermore, phenolic derivatives are crucial in materials science for the synthesis of polymers and other advanced materials. mdpi.comnumberanalytics.com They can be used to create scaffolds for tissue regeneration, where the phenolic compounds are cross-linked with biopolymers like chitosan (B1678972) to create porous structures with desirable properties for biomedical applications. mdpi.com The inherent reactivity of the phenol ring allows for polymerization and modification, leading to materials with tailored functionalities. mdpi.com
Overview of Advanced Chemical Research Methodologies Applicable to this compound
The study and characterization of this compound and related phenolic derivatives rely on a suite of advanced chemical research methodologies. These techniques are essential for confirming the structure, purity, and properties of the synthesized compound.
Extraction and Isolation: For phenolic compounds present in complex mixtures, such as natural products or reaction media, various extraction techniques are employed. Traditional methods include liquid-liquid extraction (LLE) and Soxhlet extraction. nih.gov However, modern, more efficient methods are now common in research settings. mdpi.com These include:
Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to facilitate the extraction of compounds from a solid matrix into a solvent. mdpi.com
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process. nih.govmdpi.com
Structural Characterization and Quantification: Once isolated, the precise chemical structure and quantity of the compound are determined using a combination of spectroscopic and chromatographic techniques. researchgate.net
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, which is crucial for unambiguous structure elucidation.
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on the absorption of infrared radiation.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): A highly versatile technique used to separate, identify, and quantify components in a mixture. It is widely used for the analysis of phenolic compounds. nih.govmdpi.com
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC separates components based on their boiling points and interactions with a stationary phase. It is often coupled with MS for powerful analytical capabilities. nih.gov
Table 2: Common Analytical Techniques for Phenolic Compounds
| Technique | Application | Information Obtained |
|---|---|---|
| HPLC | Separation, Quantification, Purity Analysis | Retention time, Peak area (concentration) |
| GC-MS | Separation and Identification | Retention time, Mass-to-charge ratio, Fragmentation pattern |
| NMR | Structure Elucidation | Chemical shift, Spin-spin coupling, Integration (proton ratio) |
| IR | Functional Group Identification | Absorption frequencies corresponding to specific chemical bonds |
These methodologies are fundamental in the research and development of new molecules like this compound, ensuring their accurate identification and enabling the exploration of their chemical reactivity and potential applications. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMZAYVEEAAJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dichloro 4 Phenylmethoxy Phenol
Retrosynthetic Analysis of 3,5-Dichloro-4-(phenylmethoxy)phenol Structure
A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical disconnections are at the ether linkage and the carbon-chlorine bonds.
Disconnection of the Ether Bond: Cleavage of the C-O bond of the phenylmethoxy group leads to two primary precursors: 3,5-dichlorohydroquinone and a benzyl (B1604629) halide (e.g., benzyl bromide). This approach is based on the well-established Williamson ether synthesis.
Disconnection of the Carbon-Chlorine Bonds: Alternatively, one could consider the retrosynthesis originating from 4-(phenylmethoxy)phenol. This would necessitate a regioselective dichlorination at the 3 and 5 positions of the phenolic ring. This approach presents a significant challenge in controlling the regioselectivity of the halogenation reaction.
A third approach involves starting from 3,5-dichlorophenol (B58162) and introducing the hydroxyl group at the 4-position, followed by etherification. However, this is a more complex and less common synthetic strategy.
Classical Synthetic Routes and Strategies
Classical synthetic routes to this compound primarily revolve around the formation of the ether linkage and the halogenation of the aromatic ring.
Etherification Approaches to Form the Phenylmethoxy Moiety
The formation of the phenylmethoxy (benzyloxy) group is a key step in the synthesis of the target compound. The Williamson ether synthesis is a common and effective method for this transformation. This reaction involves the O-alkylation of a phenoxide with an alkyl halide. tandfonline.com In the context of synthesizing this compound, this could involve the reaction of 3,5-dichlorohydroquinone with a benzyl halide in the presence of a base.
A variety of bases can be employed to deprotonate the phenol (B47542), including alkali metal hydroxides and carbonates. The choice of solvent is also crucial and can influence the reaction rate and yield.
Table 1: Typical Conditions for Williamson Ether Synthesis of Phenyl Ethers
| Parameter | Conditions |
| Substrates | Phenol, Alkyl Halide |
| Base | Sodium Hydroxide, Potassium Carbonate |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile |
| Temperature | Room Temperature to Reflux |
Regioselective Halogenation Techniques for the Phenolic Ring
Achieving regioselective dichlorination of a phenolic ring can be challenging. Direct halogenation of 4-(phenylmethoxy)phenol would likely result in a mixture of mono- and di-halogenated products with poor regioselectivity, favoring substitution at the ortho positions relative to the hydroxyl group.
A more controlled approach would involve starting with an already chlorinated precursor. For instance, the synthesis could begin with 3,5-dichlorophenol, which is commercially available. guidechem.comwikipedia.org However, subsequent introduction of a hydroxyl group at the 4-position and subsequent etherification would be a multi-step and potentially low-yielding process.
Convergent and Divergent Synthetic Pathways to the Target Compound
Both convergent and divergent synthetic strategies can be conceptualized for the synthesis of this compound and its analogs.
Divergent Synthesis: A divergent synthesis strategy would start from a common intermediate that can be elaborated into a variety of related structures. wikipedia.org For example, starting from 4-(phenylmethoxy)phenol, one could introduce different halogen atoms or other functional groups at various positions on the phenolic ring to create a library of compounds. While less direct for the specific target, this approach is valuable in medicinal chemistry for structure-activity relationship studies. wikipedia.org
Modern and Sustainable Synthetic Approaches
Recent advances in organic synthesis have focused on the development of more sustainable and efficient catalytic methods.
Catalytic Methods for O-Alkylation and Aryl Ether Formation
Modern approaches to O-alkylation often employ catalytic systems to improve reaction efficiency and reduce waste. researchgate.nettandfonline.com These methods can offer milder reaction conditions and higher yields compared to classical approaches. researchgate.nettandfonline.com
Various catalytic systems have been developed for the O-alkylation of phenols, including those based on copper and palladium. researchgate.net These catalysts can facilitate the coupling of phenols with a wider range of alkylating agents under more environmentally benign conditions. researchgate.net For instance, the use of dimethyl carbonate as a green methylating agent has been explored extensively. tandfonline.com While not directly applicable to benzylation, the principles can be extended to other alkylating agents.
The development of heterogeneous catalysts for O-alkylation is also an area of active research, as these catalysts can be easily recovered and reused, further enhancing the sustainability of the process. mdpi.com
Table 2: Comparison of Classical and Modern O-Alkylation Methods
| Feature | Classical Williamson Synthesis | Modern Catalytic Methods |
| Reagents | Stoichiometric base, alkyl halides | Catalytic amounts of metal complexes, various alkylating agents |
| Conditions | Often harsh, high temperatures | Milder conditions, lower temperatures |
| Byproducts | Salt waste | Reduced waste |
| Scope | Generally reliable for simple substrates | Broader substrate scope, including less reactive phenols |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. These principles can be applied to various stages of the proposed synthetic route to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Alternative Solvents and Catalysts: Traditional organic solvents often pose environmental and health risks. The substitution of these solvents with greener alternatives is a key aspect of green chemistry. For instance, in the Williamson ether synthesis step for the benzylation of 3,5-dichlorohydroquinone, the use of water as a solvent in conjunction with a phase-transfer catalyst can be a viable green alternative to traditional organic solvents. researchgate.netwikipedia.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the reaction between the water-soluble phenoxide and the water-insoluble benzyl halide at the interface of the two phases, eliminating the need for a homogeneous organic solvent system. wikipedia.orgphasetransfer.com
Greener Diazotization Methods: The diazotization of 2,6-dichloro-4-aminophenol typically employs strong mineral acids like hydrochloric or sulfuric acid, which are corrosive and generate significant acidic waste. A greener approach involves the use of biodegradable and less hazardous acids. For example, alginic acid, a polysaccharide extracted from brown algae, has been demonstrated as a sustainable alternative to mineral acids for diazonium salt synthesis. digitellinc.com This approach not only reduces the environmental impact but can also simplify the work-up procedure. Furthermore, the use of alternative nitrosating agents, such as methyl nitrite, can offer a cleaner preparation of diazonium ions under milder conditions. scirp.org
The following table summarizes the application of green chemistry principles to the proposed synthesis:
| Synthetic Step | Traditional Method | Green Chemistry Alternative | Green Principle(s) Addressed |
| Diazotization | Use of strong mineral acids (e.g., HCl, H₂SO₄) | Use of biodegradable acids (e.g., alginic acid) or alternative nitrosating agents (e.g., methyl nitrite) | Safer solvents and auxiliaries, Designing safer chemicals |
| Benzylation (Williamson Ether Synthesis) | Use of organic solvents (e.g., DMF, acetonitrile) | Use of water with a phase-transfer catalyst | Safer solvents and auxiliaries, Catalysis |
| Overall Process | Sub-optimal stoichiometry leading to byproducts | Optimized reaction conditions and stoichiometry | Atom economy, Prevention of waste |
Flow Chemistry and Continuous Synthesis Protocols for Enhanced Efficiency
The application of flow chemistry and continuous synthesis protocols offers significant advantages for the synthesis of this compound, particularly in terms of enhanced efficiency, safety, and scalability. Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities.
Enhanced Safety in Diazotization: Diazonium salts, which are key intermediates in the proposed synthesis, are known to be unstable and potentially explosive, especially in a solid, isolated state. pharmablock.com Performing the diazotization of 2,6-dichloro-4-aminophenol in a continuous flow system allows for the in situ generation and immediate consumption of the diazonium intermediate in a subsequent reaction. nih.govresearchgate.net This approach avoids the accumulation of hazardous intermediates, thereby significantly enhancing the safety of the process. The small reactor volumes in flow systems also mitigate the risks associated with highly exothermic reactions. pharmablock.com
Improved Efficiency and Control: Flow reactors facilitate rapid mixing and efficient heat transfer, which are crucial for controlling fast and exothermic reactions. pharmablock.com In the context of the proposed synthesis, this leads to better temperature control during the chlorination and diazotization steps, minimizing the formation of side products. The precise control over residence time in a flow reactor allows for the optimization of reaction conditions to maximize the yield of the desired product. For instance, a continuous-flow diazotization-hydrolysis protocol has been developed for the preparation of phenols from anilines with high yields and productivity. researchgate.net
Continuous Williamson Ether Synthesis: The Williamson ether synthesis, used for the final benzylation step, can also be adapted to a continuous flow process. brainly.in This allows for a continuous production stream, which is highly desirable for industrial applications. The use of packed-bed reactors containing a solid-supported base or catalyst can further simplify the process by facilitating easy separation of the product from the reagents. A continuous flow approach to the benzylation of phenols has been demonstrated, showcasing the potential for efficient and scalable ether synthesis. organic-chemistry.org
The table below illustrates the potential benefits of applying flow chemistry to the synthesis:
| Synthetic Step | Batch Process Challenge | Flow Chemistry Advantage |
| Diazotization | Accumulation of unstable diazonium salts, poor temperature control. | In situ generation and consumption of diazonium salts, superior heat transfer and temperature control. pharmablock.comnih.govresearchgate.net |
| Hydrolysis of Diazonium Salt | Potential for side reactions and tar formation. | Precise control over residence time and temperature, leading to cleaner reactions and higher yields. researchgate.net |
| Benzylation | Long reaction times, potential for side reactions. | Shorter reaction times, improved mixing and heat transfer, potential for catalyst recycling in packed-bed reactors. brainly.inorganic-chemistry.org |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purification and isolation of the synthetic intermediates and the final product, this compound, are critical steps to ensure the desired purity of the compound. A combination of standard laboratory techniques, including extraction, crystallization, and chromatography, would be employed at various stages of the synthesis.
Purification of Intermediates:
2,6-Dichloro-4-aminophenol: This intermediate, being a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol-water. This process removes unreacted starting material and any mono-chlorinated byproducts.
3,5-Dichlorohydroquinone: After the hydrolysis of the diazonium salt, the resulting 3,5-dichlorohydroquinone can be isolated by extraction from the aqueous reaction mixture using an organic solvent like diethyl ether or ethyl acetate. Further purification can be achieved by recrystallization. wipo.int The purification of chlorinated hydroquinones can also be accomplished by distillation under reduced pressure. google.com
Purification of the Final Compound:
This compound: The final product, an aryl benzyl ether, can be isolated from the reaction mixture by first removing the inorganic salts through aqueous washing. An extraction with a suitable organic solvent, followed by washing with a dilute base to remove any unreacted 3,5-dichlorohydroquinone, would be a standard procedure. The crude product can then be purified by one or more of the following techniques:
Crystallization: Recrystallization from a suitable solvent or solvent mixture is a common and effective method for purifying solid organic compounds.
Column Chromatography: For a high degree of purity, silica (B1680970) gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective in separating the desired product from any non-polar byproducts (e.g., dibenzylated ether) and more polar impurities.
Distillation: If the compound is thermally stable, distillation under high vacuum could be a viable purification method.
The following table outlines a general purification strategy for the proposed synthesis:
| Compound | Isolation Method | Purification Technique(s) |
| 2,6-Dichloro-4-aminophenol | Filtration | Recrystallization |
| 3,5-Dichlorohydroquinone | Extraction | Recrystallization, Distillation wipo.intgoogle.com |
| This compound | Extraction | Crystallization, Column Chromatography |
Advanced Spectroscopic and Diffraction Based Characterization Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for determining the structure of organic compounds in solution. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The frequency of this absorption is highly sensitive to the local electronic environment, providing a detailed fingerprint of the molecular structure.
One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial assignment of the proton and carbon frameworks of 3,5-Dichloro-4-(phenylmethoxy)phenol.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The spectrum of this compound would be expected to show distinct signals for the protons on the phenyl ring, the protons on the dichlorophenol ring, and the methylene (B1212753) protons of the benzyl (B1604629) group. The integration of these signals corresponds to the number of protons in each environment.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the presence of chlorine and oxygen atoms, the chemical shifts of the carbon atoms in this compound are significantly influenced, aiding in their assignment. Carbons bonded to these electronegative atoms will appear at a lower field (higher ppm value).
Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| Phenyl Protons | 7.30 - 7.50 | Multiplet | 5H |
| Dichlorophenol Protons | ~6.90 | Singlet | 2H |
| Methylene Protons (-CH₂-) | ~5.10 | Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Chemical Shift (δ) ppm |
|---|---|
| C-O (Dichlorophenol) | ~150 |
| C-Cl | ~129 |
| C-ipso (Phenyl) | ~136 |
| C-ortho/meta (Phenyl) | 127-129 |
| C-para (Phenyl) | ~128 |
| C-H (Dichlorophenol) | ~117 |
To unambiguously confirm the assignments from 1D NMR and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, COSY would show correlations between the protons within the phenyl ring, confirming their ortho, meta, and para relationships.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the protonated carbons. For example, the signal for the methylene protons would show a direct correlation to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. This is a powerful tool for piecing together the molecular skeleton. In this molecule, HMBC would show correlations from the methylene protons to the ipso-carbon of the phenyl ring and the oxygen-bearing carbon of the dichlorophenol ring, thus confirming the ether linkage.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3200 - 3600 (Broad) | Phenolic Hydroxyl |
| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl and Dichlorophenol rings |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Methylene group (-CH₂-) |
| C=C Stretch (Aromatic) | 1400 - 1600 | Aromatic rings |
| C-O Stretch (Ether) | 1200 - 1300 | Ar-O-CH₂ |
| C-O Stretch (Phenol) | 1180 - 1260 | Ar-OH |
The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a clear indication of the O-H stretching of the hydroxyl group. The C-H stretches of the aromatic rings and the methylene group will appear in their respective characteristic regions. The C=C stretching vibrations within the aromatic rings and the C-O stretching of the ether and phenol (B47542) groups provide further confirmation of the molecular structure. The C-Cl stretches are typically found in the fingerprint region of the spectrum.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₁₃H₁₀Cl₂O₂), the theoretical exact mass can be calculated and compared to the experimentally determined value. The high precision of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. The isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would also be a key feature in the mass spectrum, showing a characteristic M, M+2, and M+4 peak ratio.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides detailed structural information. A plausible fragmentation pathway for this compound would involve the cleavage of the ether bond. This could lead to the formation of a stable benzyl cation (C₇H₇⁺) with an m/z of 91, and a 3,5-dichlorophenoxy radical. The analysis of these and other fragments helps to confirm the connectivity of the molecular structure.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Carbon-13 |
| Chlorine |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies in Aromatic Systems
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within molecules that possess chromophores, which are functional groups capable of absorbing UV or visible light. The aromatic rings in this compound, along with the substituent groups, constitute a significant chromophoric system.
The absorption of UV radiation by this molecule promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π). The primary electronic transitions expected for this aromatic ether are π → π transitions, which are characteristic of the benzene (B151609) rings. The presence of the hydroxyl (-OH), chloro (-Cl), and phenylmethoxy (-OCH₂C₆H₅) substituents on the phenol ring significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).
Substituents on a benzene ring can cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the absorption bands. The hydroxyl and phenylmethoxy groups are auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of absorption. Both of these groups have lone pairs of electrons on the oxygen atoms that can be delocalized into the aromatic π-system, which generally leads to a bathochromic shift. The chlorine atoms, being electron-withdrawing through induction but capable of donating electron density through resonance, also impact the electronic transitions.
For comparison, phenol itself exhibits a primary absorption band around 210-220 nm and a weaker, secondary band around 270-280 nm in polar solvents. researchgate.net For 3,5-dichlorophenol (B58162), the absorption maxima are observed at approximately 220 nm and 278 nm in alcohol. nih.gov The introduction of the bulky phenylmethoxy group at the 4-position is expected to further influence these transitions. The extended conjugation provided by the additional phenyl ring in the phenylmethoxy group could lead to a further bathochromic shift and an increase in the molar absorptivity (ε).
Based on the analysis of related substituted phenols, the anticipated UV-Vis spectral data for this compound in a polar solvent like ethanol (B145695) are summarized in the following table.
| Anticipated Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Molecular Orbitals |
|---|---|---|---|
| π → π | ~280 - 290 | ~2,000 - 4,000 | HOMO to LUMO |
| π → π | ~220 - 230 | ~8,000 - 15,000 | HOMO-1 to LUMO / HOMO to LUMO+1 |
Interactive Data Table Key:
Anticipated Transition: The type of electronic transition responsible for the absorption band.
Expected λmax (nm): The predicted wavelength of maximum absorbance.
Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹): A measure of how strongly the compound absorbs light at the specified wavelength.
Associated Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) involved in the transition.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Crystal Packing Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions in the solid state of this compound.
While a specific crystal structure for this compound is not available, we can infer its likely structural features from related compounds, such as dichlorophenol derivatives. For instance, the crystal structure of 4-amino-2,6-dichlorophenol (B1218435) reveals a planar conformation of the molecule. slideshare.netnih.govresearchgate.net It is probable that the dichlorinated phenol ring in this compound also maintains a high degree of planarity.
The conformation of the phenylmethoxy group will be a key structural feature. The dihedral angle between the plane of the dichlorinated phenol ring and the plane of the phenyl ring of the benzyl group will be of particular interest. Steric hindrance between the substituent at the 4-position and the chlorine atoms at the 3 and 5 positions may influence this angle.
In the solid state, the crystal packing will be governed by a combination of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction, with the hydroxyl group of the phenol acting as a hydrogen bond donor to an acceptor atom on a neighboring molecule, likely the oxygen of a hydroxyl or ether group. Additionally, π-π stacking interactions between the aromatic rings and halogen bonding involving the chlorine atoms could play a significant role in stabilizing the crystal lattice.
A hypothetical set of crystallographic data for this compound is presented in the table below, based on typical values for similar organic compounds.
| Crystallographic Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~5-7 |
| c (Å) | ~15-18 |
| β (°) | ~95-105 |
| Volume (ų) | ~1000-1400 |
| Z | 4 |
| Key Bond Length (C-Cl) (Å) | ~1.74 |
| Key Bond Length (C-O, ether) (Å) | ~1.37 |
| Key Bond Angle (Cl-C-C) (°) | ~120 |
Interactive Data Table Key:
Crystal System & Space Group: Describes the symmetry of the crystal lattice.
a, b, c, β: Unit cell parameters that define the size and shape of the repeating unit in the crystal.
Volume: The volume of the unit cell.
Z: The number of molecules in the unit cell.
Key Bond Lengths & Angles: Representative values for important chemical bonds and angles within the molecule.
Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro 4 Phenylmethoxy Phenol
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site of chemical reactivity in 3,5-Dichloro-4-(phenylmethoxy)phenol, participating in a range of electrophilic and redox reactions.
The lone pair of electrons on the phenolic oxygen atom allows it to act as a nucleophile, readily engaging with various electrophiles.
Etherification: The phenolic hydroxyl group can undergo further etherification, most commonly through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. Given the steric hindrance from the two ortho-chloro substituents, the use of less bulky primary alkyl halides would be favored to ensure a successful reaction.
| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |
| This compound | Methyl iodide | NaH | 1-(Benzyloxy)-2,6-dichloro-4-methoxybenzene | Williamson Ether Synthesis |
| This compound | Ethyl bromide | K2CO3 | 1-(Benzyloxy)-2,6-dichloro-4-ethoxybenzene | Williamson Ether Synthesis |
Esterification: The phenolic hydroxyl group can also be acylated to form esters. This can be achieved through reaction with acyl chlorides or acid anhydrides in the presence of a base. For sterically hindered phenols such as this compound, the Mitsunobu reaction offers a mild and effective alternative for esterification. This reaction utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate the alcohol for nucleophilic attack by a carboxylic acid.
| Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |
| This compound | Acetic anhydride | Pyridine | 4-(Benzyloxy)-3,5-dichlorophenyl acetate | Esterification |
| This compound | Benzoic acid | PPh3, DEAD | 4-(Benzyloxy)-3,5-dichlorophenyl benzoate | Mitsunobu Esterification |
Phenols are susceptible to oxidation, and this compound is no exception. The electron-donating character of the hydroxyl and phenylmethoxy groups facilitates oxidation. Treatment with strong oxidizing agents can lead to the formation of quinone-type structures. For phenols with a para-substituent, oxidation can be more complex. However, reagents like Fremy's salt (potassium nitrosodisulfonate) are known to oxidize phenols to p-quinones where the para-position is unsubstituted. In the case of this compound, oxidation would likely target the phenolic ring, potentially leading to cleavage of the phenylmethoxy group under harsh conditions or the formation of a quinone if the phenylmethoxy group is first cleaved. The redox potential of the phenolic moiety is influenced by the electron-withdrawing chloro groups, which can make oxidation slightly more difficult compared to unsubstituted phenols.
Chemical Transformations of the Phenylmethoxy Ether Linkage
The phenylmethoxy group, a benzyl (B1604629) ether, is a common protecting group in organic synthesis and can be cleaved under various conditions.
The benzyl ether linkage in this compound can be selectively cleaved to regenerate the corresponding hydroquinone (B1673460) derivative.
Catalytic Hydrogenolysis: A common and mild method for debenzylation is catalytic hydrogenolysis. This involves the use of hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction proceeds under relatively mild conditions and is highly effective for the cleavage of benzyl ethers without affecting other functional groups like the chloro substituents on the aromatic ring. Catalytic transfer hydrogenolysis, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene, can also be employed as a safer alternative to using hydrogen gas.
| Reactant | Reagents | Product | Reaction Type |
| This compound | H2, Pd/C | 3,5-Dichlorobenzene-1,4-diol | Catalytic Hydrogenolysis |
| This compound | Ammonium formate, Pd/C | 3,5-Dichlorobenzene-1,4-diol | Catalytic Transfer Hydrogenolysis |
Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), are also effective for the cleavage of aryl ethers. The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon.
While less common for simple benzyl ethers, rearrangement reactions are a possibility under certain conditions, particularly if the ether were an allyl or a propargyl ether.
Claisen Rearrangement: If an allyl ether of 3,5-dichloro-4-hydroxyphenol were synthesized, it could undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. organic-chemistry.orgwikipedia.orgnih.govbenthamopenarchives.comlibretexts.org This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement would lead to the migration of the allyl group to the ortho position of the phenol, forming an ortho-allylphenol. Given that both ortho positions are blocked by chlorine atoms in the parent compound, a para-Claisen rearrangement is not possible.
Fries Rearrangement: Should an ester be formed at the phenolic hydroxyl group, a Fries rearrangement could be induced. wikipedia.orgsynarchive.comorganic-chemistry.orgpw.live This reaction, typically catalyzed by a Lewis acid, involves the migration of the acyl group from the phenolic oxygen to the ortho or para positions of the aromatic ring to form a hydroxyaryl ketone. wikipedia.orgsynarchive.comorganic-chemistry.orgpw.live With the ortho positions being sterically hindered by the chloro substituents, the para-acyl product would be the expected major isomer if the para position were available.
Influence of Dichloro-Substitution on Aromatic Reactivity
The two chlorine atoms on the aromatic ring have a profound effect on the reactivity of this compound in electrophilic aromatic substitution reactions. Chlorine is an ortho, para-directing deactivator. The inductive effect of the electronegative chlorine atoms withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to phenol or anisole.
However, the lone pairs on the chlorine atoms can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho to the hydroxyl group (positions 2 and 6) are occupied by chlorine atoms. The position para to the hydroxyl group is occupied by the phenylmethoxy group. The positions ortho to the phenylmethoxy group (positions 3 and 5) are also occupied by the chlorine atoms. This substitution pattern leaves the aromatic ring highly deactivated towards further electrophilic substitution. Any potential electrophilic attack would be directed by the powerful activating and ortho, para-directing hydroxyl and phenylmethoxy groups, but the steric hindrance and deactivating nature of the two ortho-chloro substituents would make such reactions challenging.
Electrophilic Aromatic Substitution Patterns on the Phenolic Ring
The phenolic ring of this compound is subject to electrophilic aromatic substitution, with the directing effects of the substituents playing a crucial role in determining the position of incoming electrophiles. The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the chlorine atoms are deactivating yet ortho, para-directing. The phenylmethoxy group at the para position also influences the electron density of the ring.
In this specific molecule, the positions ortho to the hydroxyl group (positions 2 and 6) are available for substitution. Given the presence of chlorine atoms at positions 3 and 5, the electronic landscape of the ring is significantly altered. The strong activating effect of the hydroxyl group, however, generally dominates, making the available ortho positions the most probable sites for electrophilic attack.
Detailed research findings on the direct electrophilic substitution of this compound are limited in publicly accessible literature. However, studies on the nitration of the closely related 2,6-dichlorophenol (B41786) provide valuable insights. The nitration of 2,6-dichlorophenol typically yields 2,6-dichloro-4-nitrophenol, indicating that the position para to the hydroxyl group is highly activated. In the case of this compound, this para position is blocked. Therefore, electrophilic substitution is predicted to occur at the remaining activated positions, which are ortho to the hydroxyl group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| Br₂ / FeBr₃ | 2-Bromo-3,5-dichloro-4-(phenylmethoxy)phenol | The hydroxyl group is a strong ortho, para-director, and the para position is blocked. The ortho positions are activated. |
| HNO₃ / H₂SO₄ | 2-Nitro-3,5-dichloro-4-(phenylmethoxy)phenol | Similar to bromination, nitration is expected to occur at the activated ortho position. |
| SO₃ / H₂SO₄ | 2-Hydroxy-4,6-dichloro-5-(phenylmethoxy)benzenesulfonic acid | Sulfonation is also directed to the ortho position by the hydroxyl group. |
Nucleophilic Aromatic Substitution Mechanisms on Halogenated Positions
Nucleophilic aromatic substitution (SNAr) on the chlorinated positions of this compound is generally challenging due to the electron-rich nature of the phenolic ring, which repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups ortho or para to the leaving group (in this case, chlorine) to stabilize the negatively charged intermediate, known as a Meisenheimer complex.
In this compound, the hydroxyl and phenylmethoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, forcing conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles, would likely be necessary to effect substitution of the chlorine atoms.
The generally accepted mechanism for SNAr reactions involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion (the Meisenheimer complex).
Elimination of the leaving group: The leaving group (chloride ion) departs, restoring the aromaticity of the ring.
While specific studies on this compound are scarce, research on the nucleophilic aromatic substitution of other polychlorinated phenols provides analogous insights. For instance, the reaction of pentachlorophenol (B1679276) with various nucleophiles demonstrates that substitution is possible under harsh conditions. The synthesis of compounds like 4-(4-benzoylaminophenoxy)phenol derivatives involves an SNAr reaction where a phenoxide displaces a fluoride (B91410) ion from an activated aromatic ring, highlighting the feasibility of such reactions with appropriate substrates and conditions.
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Thermodynamic studies on the complexation of the related 3,5-dichlorophenol (B58162) with various ketones and ethers in cyclohexane (B81311) have been conducted. These studies provide insights into the hydrogen-bonding capabilities and intermolecular interactions of the dichlorophenol moiety, which are relevant to its reactivity in solution.
Table 2: Thermodynamic Parameters for 1:1 Hydrogen Bond Complexation of 3,5-Dichlorophenol with Selected Bases in Cyclohexane at 298 K
| Base | log K | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J K⁻¹ mol⁻¹) |
| Acetone | 1.85 | -10.56 | -20.1 | -32.0 |
| Cyclohexanone | 2.05 | -11.70 | -22.4 | -35.9 |
| Diethyl ether | 1.70 | -9.70 | -21.3 | -38.9 |
| Tetrahydrofuran | 2.25 | -12.84 | -25.5 | -42.5 |
Data extrapolated from studies on 3,5-dichlorophenol as a proxy for the phenolic core of the target molecule.
These data indicate that 3,5-dichlorophenol forms relatively stable hydrogen-bonded complexes, with the process being enthalpically driven. This affinity for hydrogen bonding can influence reaction kinetics by affecting the availability and reactivity of the phenolic proton in certain reaction mechanisms.
In the context of nucleophilic aromatic substitution, kinetic studies on activated aryl halides show that the reaction rate is dependent on the nature of the nucleophile, the leaving group, and the solvent. For an unactivated substrate like this compound, the activation energy for the formation of the Meisenheimer complex would be very high, resulting in a slow reaction rate under normal conditions.
Theoretical and Computational Chemistry Studies of 3,5 Dichloro 4 Phenylmethoxy Phenol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Applications for Optimized Geometries, Vibrational Frequencies, and Frontier Orbitals
Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 3,5-Dichloro-4-(phenylmethoxy)phenol, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional structure. This process, known as geometry optimization, seeks the lowest energy arrangement of the atoms. irjweb.comearthlinepublishers.com
The optimized geometry provides key structural parameters. For illustrative purposes, a hypothetical table of selected optimized bond lengths and angles for this compound, based on typical values for related structures, is presented below.
Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length (Å) | C-O (Phenolic) | 1.375 |
| O-H | 0.965 | |
| C-Cl | 1.740 | |
| C-O (Ether) | 1.380 | |
| O-CH2 | 1.430 | |
| CH2-C (Benzyl) | 1.510 | |
| Bond Angle (°) | C-O-H | 109.5 |
| Cl-C-C | 120.0 | |
| C-O-CH2 | 118.0 | |
| O-CH2-C | 109.0 |
Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they predict the infrared (IR) spectrum of the molecule. nih.govuit.no Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds.
Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Frequency (cm⁻¹) (Illustrative) | Description |
|---|---|---|
| O-H stretch | 3550 | Stretching of the phenolic hydroxyl group |
| C-H stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl rings |
| C=C stretch (aromatic) | 1600 - 1450 | Stretching of carbon-carbon bonds in the phenyl rings |
| C-O stretch (ether) | 1250 | Stretching of the ether C-O bond |
| C-Cl stretch | 850 - 550 | Stretching of the carbon-chlorine bonds |
Furthermore, DFT is used to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally suggests higher reactivity.
Illustrative Frontier Orbital Energies for this compound
| Orbital | Energy (eV) (Illustrative) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Ab Initio Methods for Electronic Property Prediction and Reaction Path Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can be used to refine the results from DFT. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, can provide more accurate electronic properties.
For this compound, ab initio calculations would be particularly valuable for studying reaction path analysis. nih.gov This involves mapping the energy changes as the molecule undergoes a chemical transformation, such as oxidation or substitution. By identifying the transition state structures (the highest energy point along the reaction coordinate), activation energies can be calculated, providing insight into the reaction kinetics. For instance, the oxidation of the phenolic hydroxyl group could be modeled to understand its antioxidant potential. nih.govacs.org
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
The presence of the flexible benzyloxy group in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. cwu.edu
Molecular mechanics (MM) methods, which use classical physics to model the interactions between atoms, are well-suited for exploring the conformational space of flexible molecules. nih.gov By systematically rotating the rotatable bonds (e.g., the C-O and O-C bonds of the ether linkage), a potential energy surface can be generated, revealing the low-energy conformers.
Molecular dynamics (MD) simulations provide a time-dependent view of the molecule's behavior. nih.govnih.gov By simulating the motion of the atoms over time, MD can explore the conformational landscape and identify the most populated conformational states at a given temperature. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules. For a molecule like this, MD simulations could reveal the preferred orientation of the benzyloxy group relative to the dichlorinated phenol (B47542) ring.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) through Computational Modeling
Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of new compounds. As discussed in section 5.1.1, DFT calculations can predict IR frequencies. nih.gov
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. mdpi.comnih.govnrel.gov These calculations predict the chemical shifts for ¹H and ¹³C nuclei based on the calculated electronic environment of each atom in the optimized molecular structure. liverpool.ac.uk By comparing the predicted spectrum with experimental data, the structural assignment can be confirmed. For this compound, predicted chemical shifts would be sensitive to the electronic effects of the chlorine atoms and the benzyloxy group.
Illustrative Predicted ¹H NMR Chemical Shifts for this compound (vs. TMS)
| Proton | Predicted Chemical Shift (ppm) (Illustrative) |
|---|---|
| Phenolic OH | 5.5 - 6.0 |
| Aromatic H (dichlorinated ring) | 6.8 - 7.0 |
| Methylene (B1212753) CH₂ | 5.0 - 5.2 |
| Aromatic H (benzyl ring) | 7.2 - 7.5 |
Theoretical Studies on Reaction Mechanisms and Transition States of this compound Transformations
Theoretical studies can provide detailed insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, intermediates and transition states can be identified, and the feasibility of different reaction pathways can be assessed. nih.govacs.org
For example, the transformation of the phenolic group through reactions like etherification or esterification could be modeled. Computational methods would be used to locate the transition state for the reaction and calculate the activation energy barrier. This information would help in understanding the reactivity of the phenolic hydroxyl group in the presence of the electron-withdrawing chlorine atoms and the bulky benzyloxy substituent. Similarly, reactions involving the aromatic rings, such as electrophilic substitution, could be investigated to predict the regioselectivity of such transformations. nih.govresearchgate.net
Derivatization Strategies and Applications As a Chemical Scaffold
Synthesis of Novel Analogs and Derivatives of 3,5-Dichloro-4-(phenylmethoxy)phenol
The structural complexity of this compound can be readily expanded through targeted chemical modifications at its three key regions.
The phenolic hydroxyl group is the most reactive site for derivatization, readily undergoing reactions to form ethers, esters, and other functional groups. These modifications are crucial for altering the molecule's physical, chemical, and biological properties.
O-Alkylation and O-Arylation: The hydroxyl group can be converted into an ether linkage. O-alkylation, reacting the phenol (B47542) with alkyl halides in the presence of a base, is a common strategy to introduce new alkyl chains. organic-chemistry.orgmdpi.com This can modulate the lipophilicity and steric profile of the molecule.
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides yields the corresponding esters. researchgate.net Esterification can be used to produce prodrugs or to introduce new functionalities. Triazine-based reagents have been shown to be effective for these condensation reactions. researchgate.net
| Reactant Type | Example Reactant | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Alkyl Halide | Ethyl iodide | -O-CH₂CH₃ (Ethoxy group) | Modulating solubility and lipophilicity |
| Acid Chloride | Acetyl chloride | -O-C(O)CH₃ (Acetate ester) | Prodrug synthesis, altering bioavailability |
| Carboxylic Acid | Benzoic acid | -O-C(O)Ph (Benzoate ester) | Introducing aromatic moieties for interaction studies |
The phenylmethoxy group, a benzyl (B1604629) ether, is generally stable but can be strategically cleaved or modified.
Debenzylation: The most significant transformation is the cleavage of the benzyl ether via hydrogenolysis (catalytic hydrogenation). This reaction removes the benzyl protecting group to reveal a free hydroxyl group, yielding 3,5-dichloro-4-hydroxyphenol. This hydroquinone-like derivative can then serve as a precursor for further reactions, such as the synthesis of diaryl ethers through Ullmann coupling. nih.gov
Ring Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, although this is less common as the other dichlorinated ring is highly activated or deactivated at different positions.
The dichlorinated ring offers opportunities for substitution reactions, although the existing substituents heavily influence its reactivity.
Electrophilic Aromatic Substitution: The positions ortho to the phenolic hydroxyl group are activated, potentially allowing for further electrophilic substitution reactions like nitration or halogenation, subject to steric hindrance from the adjacent chlorine atoms.
Nucleophilic Aromatic Substitution (SNAr): While aryl halides are typically resistant to nucleophilic substitution, the reaction can proceed if the aromatic ring is sufficiently activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com Replacing one or both chlorine atoms with other nucleophiles (e.g., amines, alkoxides) would require harsh conditions or a catalyst. libretexts.orglibretexts.org However, novel methods are emerging that use radical intermediates to facilitate SNAr on electron-rich halophenols. osti.gov
Utilization in Multi-Component Reactions and Combinatorial Synthesis for Library Generation
Multi-component reactions (MCRs) are powerful tools in medicinal chemistry that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov The functional groups on the this compound scaffold make it an excellent candidate for inclusion in MCR-based library synthesis.
The phenolic hydroxyl group can act as the nucleophilic component in several well-known MCRs:
Passerini Reaction: This three-component reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.orgorganic-chemistry.org While phenols are not direct substitutes for the carboxylic acid component, Passerini-type reactions involving phenols have been developed, leading to O-arylated products. organic-chemistry.orgmdpi.com
Ugi Reaction: The Ugi reaction is a four-component reaction typically involving a ketone/aldehyde, an amine, an isocyanide, and a carboxylic acid. beilstein-journals.orgnih.gov The versatility of the Ugi reaction allows for the incorporation of phenol-containing components, leading to the generation of diverse peptide-like scaffolds. beilstein-journals.org
By using the this compound scaffold as a building block in MCRs, large libraries of structurally diverse compounds can be efficiently synthesized for high-throughput screening in drug discovery programs.
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The this compound scaffold is a valuable intermediate in multi-step syntheses of complex, biologically active molecules. Its pre-functionalized and differentially protected structure allows for sequential, site-selective reactions. For instance, related dichlorinated phenols are key building blocks in the synthesis of highly sensitive fluorogenic probes used for detecting reactive oxygen species like hypochlorous acid in living cells. nih.gov The synthesis of such probes often involves an initial Ullmann coupling reaction to form a diaryl ether, followed by further functionalization. nih.gov This demonstrates how the dichlorinated phenol core provides a stable foundation upon which to build intricate molecular architectures.
| Molecule Class | Synthetic Strategy | Potential Application |
|---|---|---|
| Diaryl Ethers | Ullmann or Buchwald-Hartwig coupling after debenzylation | Agrochemicals, Pharmaceuticals |
| Fluorogenic Probes | Coupling with fluorophore precursors | Biological imaging, diagnostics |
| Polycyclic Heterocycles | Derivatization followed by intramolecular cyclization | Medicinal chemistry scaffolds |
Design and Synthesis of Advanced Materials Precursors from the this compound Scaffold
Phenolic compounds are fundamental monomers in the polymer industry, used to produce materials like phenolic resins and polycarbonates. rsc.org The this compound scaffold can be envisioned as a specialty monomer for the synthesis of high-performance polymers.
Halogenated Polymers: The two chlorine atoms on the aromatic ring make this compound a precursor for halogenated polymers. Halogenated additives and monomers are widely used to impart flame retardancy to materials. researchgate.netmdpi.com Incorporating this scaffold into polymer backbones, such as polyethers or polyesters, could produce materials with enhanced thermal stability and fire resistance. kobv.de
Polymer Blends and Composites: As a monomer, it could be copolymerized with other phenols or diols to create polymers with tailored properties. nih.gov These polymers could find applications as flame-retardant coatings, high-performance engineering plastics, or specialty adhesives. google.com The presence of halogen atoms can improve properties like chemical resistance and modify the electronic characteristics of conjugated polymers. rsc.org
The synthesis route would typically involve reacting the phenolic hydroxyl group (after a potential debenzylation step) in polymerization reactions such as polycondensation to build the polymer chain.
Emerging Methodologies and Techniques in the Research of 3,5 Dichloro 4 Phenylmethoxy Phenol
High-Throughput Experimentation (HTE) in Synthesis Optimization and Reaction Discovery
High-Throughput Experimentation (HTE) has emerged as a powerful strategy to accelerate the optimization of chemical reactions and discover novel synthetic pathways. researchgate.net This approach utilizes miniaturization and parallelization, allowing for a large number of experiments to be conducted simultaneously in multi-well plates. youtube.com By systematically varying parameters such as catalysts, reagents, solvents, and temperature, HTE enables a comprehensive exploration of the reaction space in a fraction of the time and with minimal material consumption compared to traditional methods. youtube.comnih.gov This methodology is particularly valuable for transition-metal-catalyzed reactions, which often involve numerous variables. researchgate.net
In the context of synthesizing 3,5-Dichloro-4-(phenylmethoxy)phenol, HTE can be applied to optimize key steps, such as the etherification of a dichlorinated hydroquinone (B1673460) precursor with a benzyl (B1604629) halide. An HTE workflow would involve dispensing small, precise amounts of substrates, a diverse array of catalysts (e.g., palladium-based complexes), bases, and solvents into the wells of a microtiter plate. nih.govresearchgate.net The plate is then subjected to controlled heating and mixing, after which the reaction outcomes are rapidly analyzed, typically by high-performance liquid chromatography (HPLC) or mass spectrometry, to determine the yield and purity of the desired product. nih.gov This data-rich approach not only identifies the optimal conditions for the synthesis but also provides deeper insights into the reaction mechanism. youtube.com The integration of HTE with automation and robotics further enhances efficiency and reproducibility. youtube.comchemrxiv.org
Table 1: Illustrative HTE Screening for Etherification Reaction Conditions
| Experiment ID | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| A1 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 80 | 65 |
| A2 | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 80 | 72 |
| A3 | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 80 | 85 |
| A4 | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 80 | 91 |
| B1 | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 78 |
| B2 | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 81 |
| B3 | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 100 | 94 |
| B4 | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 100 | 96 |
Chemoinformatics and Machine Learning Applications for Reaction Prediction and Compound Design
Chemoinformatics and machine learning (ML) are transforming chemical research by leveraging large datasets to predict reaction outcomes and design novel compounds with desired properties. nih.gov Machine learning algorithms can identify complex patterns and relationships between a molecule's structure and its chemical or biological activity, an approach known as Quantitative Structure-Activity Relationship (QSAR). nih.gov For reaction prediction, ML models trained on vast databases of known chemical transformations can suggest optimal reagents, catalysts, and conditions for synthesizing a target molecule like this compound. cheminf20.org This predictive power can significantly reduce the number of trial-and-error experiments required. polyphenols-site.com
In the design of new compounds related to this compound, chemoinformatic tools can be used for virtual screening of large compound libraries to identify molecules with potentially enhanced biological activity or improved physicochemical properties. polyphenols-site.com ML models can predict properties such as pKa, solubility, and metabolic stability. mdpi.comresearchgate.net For instance, a deep neural network model could be trained to predict whether a substituted phenol (B47542) is likely to be metabolized into a reactive quinone species, providing valuable insights for designing safer analogues. nih.govbohrium.com The combination of HTE-generated data and ML algorithms creates a powerful feedback loop, where experimental data is used to train more accurate predictive models, which in turn guide the design of more effective experiments. youtube.com
Table 2: Key Molecular Descriptors for a QSAR Model of Phenolic Compounds
| Descriptor Class | Example Descriptor | Description | Relevance to this compound |
|---|---|---|---|
| Electronic | Hammett Constants (σ) | Describes the electron-donating or -withdrawing nature of substituents. | The two chlorine atoms are strongly electron-withdrawing. |
| Steric | Taft Steric Parameter (Es) | Quantifies the bulkiness of substituent groups. | The phenylmethoxy group introduces significant steric bulk. |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. | The presence of both polar (phenol) and nonpolar (benzyl, chloro) groups influences its value. |
| Topological | Wiener Index | Relates to molecular branching and size. | Reflects the overall connectivity and shape of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. | Indicates susceptibility to electrophilic or nucleophilic attack. |
Microfluidic Reactors for Controlled Synthesis and Enhanced Reaction Selectivity
Microfluidic reactors, a cornerstone of flow chemistry, offer significant advantages over traditional batch synthesis methods. These devices utilize channels with micrometer dimensions, leading to extremely high surface-area-to-volume ratios. elveflow.com This characteristic allows for rapid and highly efficient heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and residence time. elveflow.comrug.nl Such control is critical for reactions that are highly exothermic or have fast kinetics, as it can significantly improve reaction selectivity and yield while minimizing the formation of impurities. elveflow.comacs.org
The synthesis of this compound could be substantially improved using a microfluidic approach. For example, the selective dichlorination of a precursor could be performed with greater control, reducing the formation of over-chlorinated or isomeric byproducts. The enhanced temperature control prevents hotspots that can lead to degradation, a common issue in batch reactors. acs.org Furthermore, the continuous nature of flow chemistry makes it readily scalable by extending the operation time or by "numbering up" (using multiple reactors in parallel), providing a seamless transition from laboratory-scale optimization to production-scale manufacturing. purdue.edu The integration of in-line analytical techniques allows for real-time monitoring and optimization of the reaction. rug.nl
Table 3: Comparison of Batch vs. Microfluidic Synthesis for a Halogenation Reaction
| Parameter | Traditional Batch Reactor | Microfluidic Reactor |
|---|---|---|
| Heat Transfer | Slow, inefficient; potential for hotspots | Rapid, highly efficient |
| Mass Transfer | Dependent on stirring efficiency | Very fast due to short diffusion distances |
| Temperature Control | Less precise (± 1-5 °C) | Highly precise (± <1 °C) |
| Reaction Time | Minutes to hours | Seconds to minutes |
| Selectivity | Often lower due to side reactions | Typically higher due to precise control |
| Scalability | Complex, requires re-optimization | Straightforward (time extension or numbering-up) |
| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volumes |
Advanced Chromatographic Techniques for High-Purity Compound Isolation and Analysis
Achieving high purity is essential for chemical compounds used in research and development, and advanced chromatographic techniques are indispensable for this purpose. Modern methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Counter-Current Chromatography (HPCCC) offer significant improvements in resolution, speed, and sensitivity over conventional HPLC. nih.govresearchgate.net UHPLC systems utilize columns with sub-2 µm particles, which generate much higher separation efficiency, allowing for faster analysis and better resolution of complex mixtures. nih.gov This is critical for accurately assessing the purity of this compound and quantifying any closely related impurities.
For preparative-scale purification, techniques like preparative HPLC and HPCCC are employed. mdpi.comnih.gov HPCCC is a liquid-liquid partition chromatography method that avoids the use of a solid stationary phase, which can cause irreversible adsorption and degradation of the sample. nih.gov This makes it an excellent tool for isolating pure compounds from crude reaction mixtures with high recovery rates. nih.gov The efficient transfer of separation conditions from an analytical scale (UHPLC) to a preparative scale is now facilitated by modeling software, ensuring that the high resolution achieved in analysis can be replicated during purification. nih.gov These advanced techniques are crucial for obtaining the highly pure this compound required for subsequent applications.
Table 4: Performance Comparison of HPLC and UHPLC for Phenolic Compound Analysis
| Parameter | Conventional HPLC | UHPLC |
|---|---|---|
| Column Particle Size | 3 - 5 µm | < 2 µm |
| Peak Resolution | Good | Excellent |
| Analysis Time | 15 - 60 min | 1 - 10 min |
| System Pressure | ~2000 - 6000 psi | ~10000 - 19000 psi |
| Solvent Consumption | Higher | Significantly Lower |
| Sensitivity | Good | Higher (sharper peaks) |
Future Research Directions and Academic Perspectives
Exploration of Novel Synthetic Routes for Structural Diversification
The structural framework of 3,5-Dichloro-4-(phenylmethoxy)phenol presents multiple avenues for synthetic modification to generate a diverse library of novel compounds. Future research will likely focus on derivatization at three key positions: the phenolic hydroxyl group, the aromatic ring, and the benzyl (B1604629) ether moiety.
Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a prime site for introducing a wide range of functionalities. Classical derivatization strategies for phenols, such as etherification and esterification, can be employed to append various alkyl, acyl, and aryl groups. nih.gov These modifications can significantly alter the molecule's physicochemical properties, including lipophilicity and hydrogen bonding capacity, which are crucial for its biological activity.
Functionalization of the Aromatic Ring: While the existing chlorine atoms provide significant electronic and steric influence, further substitution on the aromatic ring could lead to compounds with enhanced properties. Electrophilic aromatic substitution reactions, though challenging due to the deactivating nature of the chlorine atoms, could be explored under optimized conditions to introduce nitro, halogen, or acyl groups. Furthermore, modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds at the chlorinated positions, opening up a vast chemical space for exploration.
Alteration of the Phenylmethoxy Moiety: The phenylmethoxy group provides another handle for structural diversification. The benzyl ether can be cleaved to reveal the free hydroquinone (B1673460), which can then be re-alkylated with different substituted benzyl halides or other alkylating agents. Additionally, the phenyl ring of the benzyl group itself can be functionalized, for instance, by introducing substituents at the para-position, to fine-tune the electronic and steric properties of the entire molecule. nih.gov
These synthetic strategies are summarized in the table below:
| Modification Site | Potential Reactions | Expected Outcome |
| Phenolic Hydroxyl Group | Etherification, Esterification | Altered lipophilicity and hydrogen bonding |
| Aromatic Ring | Electrophilic Aromatic Substitution, Cross-Coupling Reactions | Introduction of new functional groups, formation of C-C and C-heteroatom bonds |
| Phenylmethoxy Moiety | Cleavage and re-alkylation, Functionalization of the phenyl ring | Variation of the ether substituent, fine-tuning of electronic and steric properties |
Advanced Mechanistic Insights into Complex Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing synthetic routes and designing novel ones. Future research in this area will likely focus on elucidating the intricate details of key chemical transformations.
The chlorination of phenols is a well-studied process that proceeds through a stepwise substitution at the ortho and para positions of the aromatic ring. gfredlee.com However, the precise mechanism can be influenced by factors such as pH and the presence of catalysts. gfredlee.com Detailed kinetic studies and computational modeling of the chlorination of 4-(phenylmethoxy)phenol could provide valuable insights into the regioselectivity and reaction rates, leading to more efficient and selective syntheses of the desired 3,5-dichloro derivative.
Furthermore, understanding the mechanisms of degradation of chlorinated phenols is of significant environmental and toxicological importance. nih.govresearchgate.net Studies on the oxidation and degradation pathways of this compound, for instance through advanced oxidation processes like Fenton's reaction, can provide critical information about its environmental fate and potential for bioremediation. researchgate.net Mechanistic investigations into the reactions of chlorinated phenoxyl radicals, which are key intermediates in many transformation processes, will also be a significant area of research. nih.gov
Development of Innovative Analytical Methodologies for Detection and Quantification in Complex Mixtures
The accurate detection and quantification of this compound in various matrices, including environmental samples and biological fluids, are essential for its study and potential application. While standard analytical techniques for phenols, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are applicable, the development of more sensitive and selective methods is an ongoing area of research. nih.govnih.gov
Future advancements may involve the use of advanced chromatographic techniques, such as two-dimensional gas chromatography (GCxGC) and ultra-high-performance liquid chromatography (UHPLC), coupled with high-resolution mass spectrometry (HRMS), to achieve lower detection limits and improved separation from complex matrix components. news-medical.net Derivatization strategies can also be employed to enhance the volatility and detectability of the compound for GC analysis. researchgate.netresearchgate.net For instance, silylation of the phenolic hydroxyl group can improve its chromatographic behavior. researchgate.net
Spectroscopic techniques, such as synchronous fluorescence spectroscopy, have shown promise for the simultaneous determination of multiple phenolic compounds and could be adapted for the analysis of this compound and its derivatives. researchgate.net The development of novel sensors and biosensors for the rapid and on-site detection of this compound also represents a promising avenue for future research.
The following table summarizes potential advanced analytical techniques:
| Technique | Principle | Advantage |
| GCxGC-HRMS | Comprehensive two-dimensional gas chromatography coupled with high-resolution mass spectrometry | Enhanced separation and identification in complex matrices |
| UHPLC-HRMS | Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry | High throughput and sensitivity for non-volatile compounds |
| Derivatization-GC-MS | Chemical modification to improve volatility and detectability for gas chromatography-mass spectrometry | Improved chromatographic performance and sensitivity |
| Synchronous Fluorescence Spectroscopy | Simultaneous scanning of excitation and emission wavelengths | Potential for simultaneous analysis of multiple related compounds |
| Novel Sensors/Biosensors | Specific recognition elements for target analyte | Rapid and on-site detection capabilities |
Integration of Computational and Experimental Approaches for Rational Design of Novel Chemical Entities
The integration of computational modeling with experimental synthesis and testing provides a powerful paradigm for the rational design of novel chemical entities based on the this compound scaffold. nih.gov Computational chemistry can be employed to predict the physicochemical properties, reactivity, and potential biological activity of virtual libraries of derivatives before their actual synthesis, thereby saving time and resources. iosrjournals.org
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of the molecule, providing insights into its reaction mechanisms and helping to predict the outcomes of synthetic modifications. rsc.org Molecular docking and molecular dynamics simulations can be utilized to predict the binding affinity and interaction modes of designed derivatives with specific biological targets, such as enzymes or receptors, guiding the design of compounds with desired pharmacological profiles.
This synergistic approach allows for a more targeted and efficient exploration of the chemical space around the this compound core structure. By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new molecules with tailored properties for a wide range of applications, from pharmaceuticals to materials science.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3,5-Dichloro-4-(phenylmethoxy)phenol, and how can purity be optimized?
- Methodology :
- Step 1 : Start with 3,5-dichloro-4-hydroxyphenol (CAS 591-35-5) as the precursor. React with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) for etherification. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
- Step 2 : Purify via column chromatography (silica gel, eluent gradient from hexane to 20% ethyl acetate). Confirm purity (>98%) using HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm) .
- Note : Residual chloride ions from unreacted starting material can be quantified via ion chromatography to ensure compliance with purity thresholds .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodology :
- IR Spectroscopy : Look for characteristic peaks:
- O-H stretch (phenolic hydroxyl, ~3200 cm⁻¹, absent due to etherification).
- C-O-C stretch (phenylmethoxy group, ~1250 cm⁻¹).
- C-Cl stretches (3,5-dichloro substitution, ~750 cm⁻¹ and 550 cm⁻¹) .
- ¹H NMR : Key signals include:
- Benzyl methylene protons (δ 4.5–5.0 ppm, singlet).
- Aromatic protons (δ 6.8–7.4 ppm, coupling patterns dependent on substitution) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 283.0 (C₁₃H₁₀Cl₂O₂) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for halogenated phenolic compounds?
- Methodology :
- Comparative Calorimetry : Use differential scanning calorimetry (DSC) to measure ΔHf under controlled conditions (e.g., inert atmosphere, standardized heating rates). Cross-validate with computational methods (DFT calculations at B3LYP/6-311+G(d,p)) .
- Data Harmonization : Reconcile discrepancies by analyzing solvent effects (e.g., aqueous vs. non-polar environments) and polymorphic forms. Reference NIST thermochemical databases for benchmarking .
Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodology :
- Kinetic Studies : Perform NAS with amines (e.g., aniline) under varying conditions (temperature, solvent polarity). Monitor reaction rates via UV-Vis spectroscopy.
- Hammett Analysis : Correlate substituent σ values (Cl: σₚ≈0.23; OCH₂Ph: σₚ≈-0.27) with rate constants to quantify electronic contributions.
- Computational Modeling : Use Gaussian or ORCA to calculate LUMO energy localization on the aromatic ring, predicting regioselectivity .
Q. What challenges arise in quantifying trace levels of this compound in complex matrices (e.g., biological fluids), and how can they be mitigated?
- Methodology :
- Sample Preparation : Employ solid-phase extraction (SPE) with C18 cartridges. Optimize pH (pH 5–7) to enhance analyte retention .
- Detection : Use LC-MS/MS with MRM transitions (e.g., 283.0 → 214.0 for quantification; 283.0 → 178.0 for confirmation). Limit of detection (LOD) <1 ng/mL achievable with ion-pairing agents (e.g., TFA) .
- Matrix Effects : Validate recovery rates (80–120%) using isotopically labeled internal standards (e.g., ¹³C₆-3,5-Dichloro-4-(phenylmethoxy)phenol) .
Q. How can researchers design experiments to evaluate the environmental persistence of this compound in aquatic systems?
- Methodology :
- Hydrolysis Studies : Incubate compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via HPLC-UV. Calculate half-life (t₁/₂) using first-order kinetics .
- Photolysis : Expose to simulated sunlight (λ >290 nm) in quartz reactors. Identify photoproducts via HRMS (e.g., dechlorinated or hydroxylated derivatives) .
- QSAR Modeling : Use EPI Suite to predict biodegradation pathways and ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
